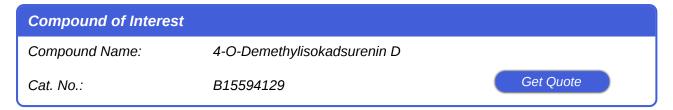


In-Depth Technical Guide to the Spectral Data of 4-O-Demethylisokadsurenin D

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-O-Demethylisokadsurenin D**, a lignan natural product. Due to the limited availability of published primary spectral data in publicly accessible scientific literature, this guide focuses on the general methodologies and expected spectral characteristics based on the known structure of the compound and related molecules. It serves as a foundational resource for researchers engaged in the isolation, identification, or synthesis of **4-O-Demethylisokadsurenin D** and similar lignans.

Chemical Structure

4-O-Demethylisokadsurenin D

CAS Number: 89104-59-6

Molecular Formula: C20H22O5

General Class: Lignan

The precise stereochemistry and atom numbering are crucial for the correct assignment of NMR signals. The structure features a dibenzocyclooctadiene skeleton, which is characteristic of many bioactive lignans.



Experimental Protocols

The following sections outline the standard experimental protocols used for obtaining NMR, MS, and IR spectral data for natural products like **4-O-Demethylisokadsurenin D**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are used to acquire ¹H, ¹³C, and 2D NMR spectra.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

- ¹H NMR: Standard pulse sequences are used to obtain the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- 13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

• 2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry (MS)



Instrumentation: High-resolution mass spectrometers, such as ESI-TOF (Electrospray Ionization Time-of-Flight) or ESI-QTOF (Quadrupole Time-of-Flight), are typically employed to determine the accurate mass and elemental composition.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion ([M+H]+, [M+Na]+, or [M-H]-). The high resolution allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using an appropriate solvent.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Spectral Data Summary

The following tables present the expected ¹H and ¹³C NMR chemical shifts, as well as anticipated MS and IR absorption bands for **4-O-Demethylisokadsurenin D**, based on its chemical structure and data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data



Position	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H	6.5 - 7.5	s, d	-
Methoxy H (OCH₃)	3.7 - 4.0	S	-
Methylene H (CH ₂)	2.0 - 3.0	m	-
Methine H (CH)	1.5 - 2.5	m	-
Methyl H (CH₃)	0.8 - 1.5	d	~7
Hydroxyl H (OH)	Variable	br s	-

Table 2: Expected ¹³C NMR Spectral Data

Carbon Type	Expected Chemical Shift (δ , ppm)	
Aromatic C-O	140 - 155	
Aromatic C-C	125 - 140	
Aromatic C-H	105 - 125	
Methoxy C (OCH₃)	55 - 65	
Methylene C (CH ₂)	25 - 45	
Methine C (CH)	30 - 50	
Methyl C (CH₃)	10 - 25	

Table 3: Expected Mass Spectrometry and Infrared Spectroscopy Data

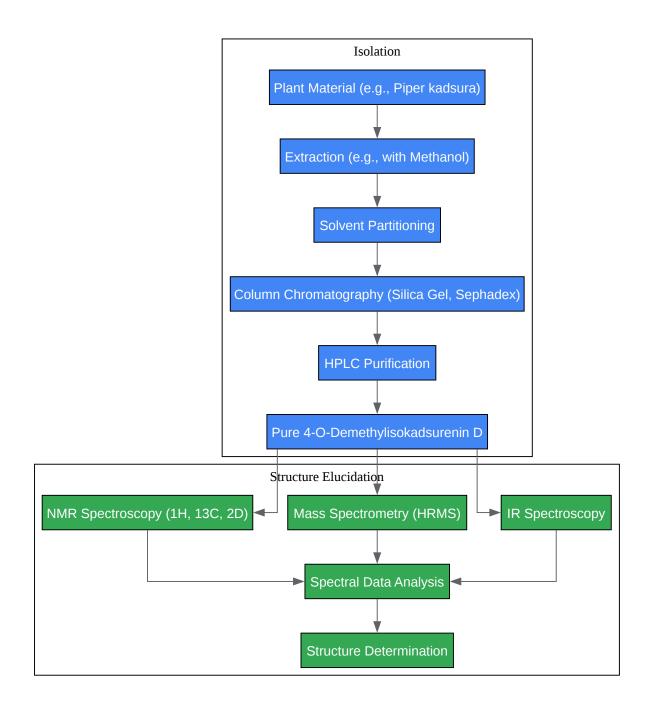


Technique	Expected Values	Interpretation
MS (HR-ESI)	[M+H] ⁺ , [M+Na] ⁺ , or [M-H] ⁻ corresponding to C ₂₀ H ₂₂ O ₅	Provides the exact mass and allows for molecular formula determination.
IR (cm ⁻¹)	~3400 (broad)	O-H stretching (phenolic hydroxyl)
~3000-2850	C-H stretching (aliphatic)	
~1600, ~1500, ~1450	C=C stretching (aromatic ring)	_
~1250, ~1050	C-O stretching (ethers and phenol)	-

Visualizations

The following diagrams illustrate the general workflow for the isolation and structural elucidation of a natural product and the key NMR correlations that would be expected for **4-O-Demethylisokadsurenin D**.

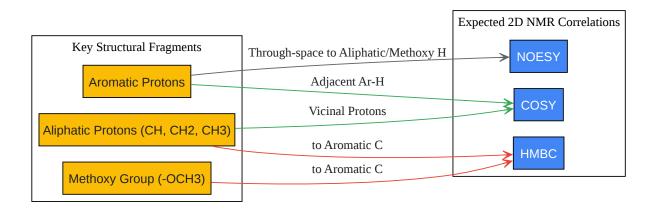




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General workflow for natural product isolation and structure elucidation.





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Expected key 2D NMR correlations for structure elucidation.

Conclusion

While a primary publication containing the complete, raw spectral data for **4-O-Demethylisokadsurenin D** is not readily available in the public domain, this guide provides a robust framework for researchers working with this compound. The outlined experimental protocols and expected spectral characteristics, based on the known structure and data from related lignans, offer a solid starting point for the identification and characterization of **4-O-Demethylisokadsurenin D**. The successful structural elucidation will rely on a combination of the one- and two-dimensional NMR techniques, high-resolution mass spectrometry, and infrared spectroscopy as detailed.

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